Octylmagnesium chloride
Description
Historical Trajectory and Foundational Contributions of Grignard Reagents in Organic Synthesis
The discovery of organomagnesium halides, famously known as Grignard reagents, by French chemist Victor Grignard in 1900, marked a revolutionary moment in the field of organic synthesis. thermofisher.comobservervoice.com This breakthrough earned him the Nobel Prize in Chemistry in 1912, an honor he shared with Paul Sabatier. observervoice.combritannica.com Grignard's work built upon the earlier investigations of his supervisor, Philippe Barbier, who had experimented with using magnesium in reactions that were sluggish with zinc. britannica.comias.ac.in However, it was Grignard's insight to prepare the organomagnesium compound separately before introducing the second reactant that led to reliable and high-yielding results. ias.ac.inwikipedia.org
Prior to this discovery, the formation of carbon-carbon bonds, a fundamental process in building complex organic molecules, was a significant challenge for chemists. numberanalytics.com Grignard reagents provided a versatile and straightforward method to achieve this, dramatically expanding the synthetic chemist's toolkit. thermofisher.comnumberanalytics.com The general formula for these reagents is RMgX, where 'R' represents an organic group (alkyl or aryl) and 'X' is a halogen. numberanalytics.comacechemistry.co.uk The highly polarized carbon-magnesium bond makes the carbon atom a potent nucleophile, enabling it to attack a wide range of electrophilic centers. thermofisher.comnumberanalytics.com This reactivity opened up new pathways for the synthesis of numerous organic compounds, including alcohols, carboxylic acids, and hydrocarbons. thermofisher.combritannica.comunam.mx The immediate and widespread impact of this discovery is evidenced by the publication of some 6,000 papers on the applications of the Grignard reaction by the time of Grignard's death in 1935. britannica.com
General Scope of Alkylmagnesium Halides in Contemporary Chemical Research
Even over a century after their discovery, alkylmagnesium halides remain an indispensable tool in modern organic chemistry. ias.ac.inacechemistry.co.uk Their continued relevance stems from their versatility and the broad scope of their reactions. numberanalytics.com They are most famously used for the alkylation of aldehydes and ketones to produce primary, secondary, and tertiary alcohols. thermofisher.comacechemistry.co.ukebsco.com The reaction with formaldehyde (B43269) yields primary alcohols, other aldehydes give secondary alcohols, and ketones result in tertiary alcohols. acechemistry.co.ukebsco.com
Beyond these classic applications, Grignard reagents are employed in a vast array of other transformations. They react with carbon dioxide to form carboxylic acids, and with esters or lactones to generate tertiary alcohols. acechemistry.co.ukebsco.com Their utility also extends to the synthesis of ketones from nitriles or acid chlorides. acechemistry.co.ukebsco.com
Furthermore, alkylmagnesium halides are crucial starting materials for the preparation of other organometallic compounds, such as those of cadmium, copper, and silicon. ias.ac.in In contemporary research, they are pivotal in transition metal-catalyzed cross-coupling reactions, like the Kumada-Corriu-Tamao coupling, which forges carbon-carbon bonds between the Grignard reagent and an organic halide. nih.govresearchgate.net These reactions are fundamental in synthesizing complex molecules, including pharmaceuticals and materials for the photonics industry. researchgate.netgoogle.com Research continues to explore new applications for these reagents, including the functionalization of materials like titanium dioxide for use in solar cells and catalysts. ottokemi.comottokemi.com The use of tertiary alkylmagnesium halides in nickel-catalyzed cross-coupling reactions to create sterically hindered quaternary carbon centers is a notable area of recent development. nih.govnih.gov
Significance of Octylmagnesium Chloride as a Representative Organomagnesium Reagent
This compound (C₈H₁₇MgCl) serves as a prime example of a long-chain alkyl Grignard reagent. ottokemi.com It is typically prepared by reacting octyl chloride with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). Like other Grignard reagents, it is a powerful nucleophile and a strong base, making it highly reactive and useful in a variety of synthetic transformations. researchgate.net
Its long octyl chain makes it a valuable reagent for introducing hydrophobicity or specific long-chain alkyl groups into molecules. This is particularly relevant in the synthesis of complex organic molecules and in materials science. For instance, this compound has been used in the synthesis of 4-octyl-benzyl halides, which are intermediates in the production of pharmaceuticals. google.com It is also employed as a key reactant in Kumada cross-coupling reactions, where it is coupled with various alkyl and aryl halides, often catalyzed by nickel or iron complexes. researchgate.netmdpi.com
Recent research has also explored the use of this compound for the surface modification of titanium dioxide (TiO₂). ottokemi.comvub.ac.be This functionalization can alter the properties of the TiO₂ for applications in membranes, solar cells, and as a catalyst support. ottokemi.comottokemi.com The study of its reactions provides insight into the behavior of long-chain Grignard reagents in various chemical environments.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C₈H₁₇ClMg |
| Molecular Weight | 172.98 g/mol |
| Appearance | Brown to green viscous liquid |
| Density | 0.929 g/mL |
| Common Solvent | Tetrahydrofuran (THF) |
| CAS Number | 38841-98-4 |
Data sourced from multiple chemical suppliers and databases. americanelements.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;octane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.ClH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDAZWQQKSJCTM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885762 | |
| Record name | Magnesium, chlorooctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38841-98-4 | |
| Record name | Magnesium, chlorooctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chlorooctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorooctylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Octylmagnesium Chloride
Transmetalation and Halogen-Magnesium Exchange Routes for Octylmagnesium Chloride Synthesis
While direct synthesis is common, alternative methods are valuable, especially for preparing Grignard reagents from substrates with sensitive functional groups that would not survive the conditions of direct synthesis.
Halogen-Magnesium Exchange: This method involves the reaction of an organic halide with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). wikipedia.orgharvard.edu The equilibrium favors the formation of the more stable Grignard reagent. This technique is particularly useful for preparing functionalized aryl and vinyl Grignard reagents at low temperatures, which preserves functional groups like esters and nitriles. harvard.eduuni-muenchen.de For this compound, the reaction would be: C₈H₁₇-I + i-PrMgCl ⇌ C₈H₁₇-MgCl + i-PrI This method offers the advantage of milder reaction conditions and greater functional group tolerance. harvard.edu The use of i-PrMgCl·LiCl has been shown to be essential for the exchange with less reactive chlorides. d-nb.info
Transmetalation: This involves the exchange of a metal from an organometallic compound to magnesium. For example, an organolithium or organozinc compound can react with a magnesium halide salt to produce the corresponding Grignard reagent. wikipedia.org While less common for simple alkyl Grignards like this compound, it is a key strategy for specific applications. wikipedia.orggoogle.com A general scheme is: R-M + MgX₂ → R-MgX + M-X (where M = Li, Zn, etc.)
Analytical Techniques for Assessing Reagent Concentration and Stability
Accurately determining the concentration of the active Grignard reagent is essential for its effective use in subsequent reactions. Several methods are employed:
Titration: This is the most common method.
Acid-Base Titration: A sample of the Grignard reagent is quenched with a known excess of acid, and the remaining acid is back-titrated with a standard base. This method, however, also quantifies magnesium halide and magnesium alkoxide byproducts.
Direct Titration with a Proton Source: A more accurate method involves direct titration of the Grignard solution with a weak acid, like 2-butanol (B46777), in the presence of an indicator such as 1,10-phenanthroline. harvard.edu The endpoint is marked by a color change. Potentiometric titration, following the potential change as a titrant like 2-butanol is added, provides a precise determination of the endpoint without a colorimetric indicator. researchgate.net
Iodine Titration: The Grignard reagent reacts with a standardized solution of iodine. The excess iodine is then back-titrated with a standard sodium thiosulfate (B1220275) solution. researchgate.net
Spectroscopic Methods:
In-situ FTIR Spectroscopy: Techniques like ReactIR can monitor the reaction in real-time by tracking the disappearance of the C-Cl bond of 1-chlorooctane (B87089) and the appearance of the Grignard reagent. mt.commt.com This is valuable for understanding reaction kinetics and ensuring safe scale-up.
Spectrophotometry: This method involves mixing the Grignard solution with an oxidation-reduction indicator and measuring the transmittance, which can be correlated to the concentration of the active Grignard reagent. google.com
Table 2: Analytical Methods for Grignard Reagent Analysis
| Technique | Principle | Application |
|---|---|---|
| Direct Titration | Reaction with a weak acid (e.g., 2-butanol) and a colorimetric indicator (e.g., 1,10-phenanthroline). harvard.edu | Standard laboratory method for determining active reagent concentration. |
| Potentiometric Titration | Measures the change in electrical potential to determine the titration endpoint. researchgate.net | Highly precise concentration determination, avoids indicator-related issues. |
| In-situ FTIR | Real-time monitoring of reactant consumption and product formation via infrared spectroscopy. mt.commt.com | Process monitoring, kinetic studies, and safety assessment during synthesis. |
Fundamental Reactivity and Reaction Mechanisms of Octylmagnesium Chloride
Nucleophilic Addition Reactions of Octylmagnesium Chloride
The nucleophilic character of the octyl anion is central to its addition reactions with polarized unsaturated functional groups, most notably carbonyls and nitriles.
This compound readily adds to the electrophilic carbon atom of carbonyl compounds. The general mechanism involves the nucleophilic attack of the octyl group on the carbonyl carbon, leading to the formation of a tetravalent magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield an alcohol. academie-sciences.fr
Addition to Aldehydes: Reaction with aldehydes produces secondary alcohols.
Addition to Ketones: Reaction with ketones yields tertiary alcohols. colby.edu
Addition to Esters: The reaction with esters can proceed in a stepwise manner. The initial addition of one equivalent of the Grignard reagent forms a ketone, which is typically more reactive than the starting ester. A second equivalent of this compound can then rapidly add to the ketone, ultimately forming a tertiary alcohol after hydrolysis. sciencemadness.org
In a specific synthetic application, this compound was reacted with a lactone (a cyclic ester) to produce a diol, demonstrating its utility in complex molecule synthesis. nih.gov
Table 1: Examples of Nucleophilic Addition of this compound to Carbonyl Substrates
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| (R)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid | This compound | (R)-5-hydroxypentadecan-7-one | 67% | nih.gov |
This table is interactive. Click on the headers to sort.
The addition of this compound to the electrophilic carbon of a nitrile (C≡N) provides a reliable route for the synthesis of ketones. The reaction proceeds via the formation of a magnesium salt of an imine (a ketimine). masterorganicchemistry.com This intermediate is stable under the reaction conditions but is readily hydrolyzed upon the addition of aqueous acid to afford the corresponding ketone. masterorganicchemistry.com This two-step sequence—Grignard addition followed by hydrolysis—is a classical method for ketone synthesis. chemie-brunschwig.ch
Kinetic studies have shown that the reaction is typically first order in both the Grignard reagent and the nitrile. masterorganicchemistry.com The use of certain solvents or additives, such as zinc chloride, can influence the reaction rate and yield. rsc.org
Table 2: Synthesis of Ketones via Grignard Addition to Nitriles
| Nitrile Substrate | Grignard Reagent | Intermediate | Final Product (after hydrolysis) | Reference |
|---|---|---|---|---|
| R-C≡N | n-C₈H₁₇MgCl | R-C(C₈H₁₇)=N-MgCl | R-C(=O)-C₈H₁₇ | masterorganicchemistry.com |
This table is interactive. Click on the headers to sort.
When this compound adds to substrates with multiple reactive sites or prochiral centers, the regioselectivity and stereoselectivity of the reaction become critical.
Regioselectivity: In additions to α,β-unsaturated carbonyl compounds, Grignard reagents can undergo either 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition. While simple alkyl Grignard reagents often favor 1,2-addition, factors like steric hindrance and the presence of catalysts (e.g., copper salts) can promote 1,4-addition. For additions to substituted esters, such as isoxazole-4,5-dicarboxylate esters, this compound can add regioselectively to one ester group over the other, a result attributed to chelation with the isoxazole (B147169) oxygen atom. researchgate.net
Stereoselectivity: The addition to chiral aldehydes and ketones can lead to the formation of diastereomers. The stereochemical outcome is often rationalized by models such as the Cram, Felkin-Anh, and chelation-control models. nih.gov Chelation control is particularly relevant when a coordinating group (like a hydroxyl or alkoxy group) is present near the carbonyl center, directing the Grignard reagent to a specific face of the molecule. nih.govacs.org However, the high reactivity of some Grignard reagents can sometimes lead to lower stereoselectivity compared to less reactive organometallics. nih.gov
Additions to Nitriles
Cross-Coupling Reactions Involving this compound
This compound is an important nucleophilic partner in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between sp³-hybridized carbon atoms and various organic electrophiles.
Iron catalysts are attractive due to their low cost, low toxicity, and environmental friendliness. acs.org Iron salts such as iron(III) acetylacetonate (B107027) [Fe(acac)₃] or iron(III) chloride [FeCl₃] are commonly used as precatalysts. nih.govrsc.org These reactions are effective for coupling alkyl Grignard reagents with a range of electrophiles, including aryl, heteroaryl, and vinyl (pseudo)halides. rsc.orgacgpubs.org
The mechanism of iron-catalyzed cross-coupling is complex and a subject of ongoing research. nih.govnih.gov It is generally accepted to differ from the classical Pd-catalyzed cycles. Many studies suggest the in-situ formation of low-valent iron species or iron-ate complexes like [Fe(MgX)₂] from the reaction of the iron salt with the Grignard reagent. acs.orgacgpubs.org The catalytic cycle may involve steps like oxidative addition, transmetalation, and reductive elimination, though the sequence and the nature of the intermediates are debated. acs.orgrsc.org Some studies propose that the reaction begins with transmetalation to form an organoiron species, which then reacts with the electrophile. nih.gov Kinetic studies on the reaction between n-octylmagnesium chloride and phenyl triflate have been conducted to gain further mechanistic insight. researchgate.net
Table 3: Selected Iron-Catalyzed Cross-Coupling Reactions
| Electrophile | Grignard Reagent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenyl triflate | n-Octylmagnesium chloride | Fe(acac)₃ | Octylbenzene | - | researchgate.net |
| Aryl triflate 48 | Octylmagnesium bromide | Fe(acac)₃ | FTY720 precursor | 64% | rsc.org |
This table is interactive. Click on the headers to sort.
Nickel catalysts are highly effective for cross-coupling reactions involving alkyl Grignard reagents. A variety of nickel complexes, such as NiCl₂, Ni(acac)₂, and those with phosphine (B1218219) ligands like NiCl₂(dppe), can be employed. thieme-connect.descispace.com These reactions allow for the coupling of this compound with alkyl, vinyl, and aryl halides and tosylates. scispace.com
Mechanistic pathways for nickel-catalyzed couplings are diverse and depend on the ligands and substrates. Cycles involving Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates have been proposed. nih.govacs.org For alkyl-alkyl couplings, radical pathways involving single-electron transfer (SET) from a low-valent nickel species to the alkyl halide are often implicated. acs.orgmdpi.com A remarkable discovery was the significant positive effect of 1,3-butadiene (B125203) as an additive, which can enhance reaction rates and yields, often outperforming traditional phosphine ligands. scispace.comrsc.org The butadiene is thought to form a bis-π-allyl nickel complex, which then acts as a key intermediate in the catalytic cycle. scispace.com
Table 4: Selected Nickel-Catalyzed Cross-Coupling Reactions
| Electrophile | Grignard Reagent | Catalyst / Additive | Product | Yield | Reference |
|---|---|---|---|---|---|
| Vinyl chloride | This compound | NiCl₂(dppe) | Dec-1-ene | 95% | thieme-connect.de |
| n-Decyl bromide | n-Butylmagnesium chloride | NiCl₂ / Isoprene | Tetradecane | 92% | scispace.com |
This table is interactive. Click on the headers to sort.
Palladium-Catalyzed Cross-Coupling Reactions
This compound, as a representative alkyl Grignard reagent, is a potent nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Kumada-Corriu coupling. organic-chemistry.orgnumberanalytics.com This class of reactions facilitates the formation of carbon-carbon bonds by coupling the Grignard reagent with various organic halides and pseudohalides. organic-chemistry.orgwikipedia.org The development of specialized catalyst systems has been crucial for extending this methodology to alkyl Grignard reagents, which can be prone to side reactions such as β-hydride elimination. organic-chemistry.orgrsc.org
The reaction of this compound with aryl, vinyl, or other alkyl halides in the presence of a palladium catalyst provides a direct route to the synthesis of more complex organic structures. Good to excellent yields can be achieved, often at room temperature, with the appropriate choice of catalyst and ligands. organic-chemistry.org Ligands play a critical role in stabilizing the palladium intermediates and promoting the desired reaction pathway. For instance, bulky phosphine ligands such as tricyclohexylphosphane (PCy₃) and flexible, wide-bite-angle ligands like Xantphos have proven effective in minimizing β-elimination and facilitating the coupling of secondary alkyl halides with stereochemical control. organic-chemistry.orgorganic-chemistry.org The method is tolerant of various functional groups, including ethers, esters, and nitriles, which enhances its synthetic utility. organic-chemistry.org
The table below summarizes representative palladium-catalyzed cross-coupling reactions applicable to this compound, based on established protocols for alkyl Grignard reagents.
| Electrophile | Catalyst System | Solvent | General Outcome | Reference |
|---|---|---|---|---|
| Alkyl Chlorides (e.g., 1-chlorohexane) | Pd(OAc)₂ / PCy₃ | NMP or DMAc | High yield of alkyl-alkyl coupled product (e.g., tetradecane). Tolerates various functional groups. | organic-chemistry.org |
| Aryl Bromides (e.g., Bromobenzene) | PdCl₂/Xantphos | THF / Dioxane | Efficient formation of octyl-substituted arenes. | organic-chemistry.org |
| Secondary Benzylic Bromides | PdCl₂(Xantphos) | THF | Good yields of coupled products with inversion of stereochemistry. | organic-chemistry.org |
| Aryl Chlorides | (IPr)Ni(allyl)Cl | - | While a Nickel catalyst, it demonstrates the feasibility of coupling with less reactive aryl chlorides. | organic-chemistry.org |
| Monochlorosilanes | Pd(dba)₂ / DrewPhos | DME | High yield of α-branched alkyl silanes, overcoming the high Si-Cl bond strength. | nih.gov |
Mechanistic Investigations of Catalytic Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)
The generally accepted mechanism for the palladium-catalyzed Kumada coupling of this compound with an organic halide (R'-X) involves a catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comwikipedia.org
Oxidative Addition The catalytic cycle begins with the oxidative addition of the organic electrophile (R'-X) to a low-valent palladium(0) complex. acs.orgnobelprize.org This step involves the insertion of the palladium center into the carbon-halide bond, resulting in the formation of a square planar palladium(II) intermediate, [Pd(R')(X)L₂]. wikipedia.orgacs.org The oxidation state of palladium changes from 0 to +2. The rate and feasibility of this step are often dependent on the C-X bond energy (C-I > C-Br > C-Cl) and the nature of the supporting ligands. rsc.org While often depicted as a concerted process, computational studies suggest that alternative pathways, such as a polar nucleophilic displacement mechanism, can operate depending on the substrate and ligands. acs.org
Transmetalation Following oxidative addition, the transmetalation step occurs. In this process, the octyl group is transferred from the magnesium center of the Grignard reagent to the palladium(II) complex. nobelprize.org This reaction forms a diorganopalladium(II) intermediate, [Pd(Octyl)(R')L₂], and a magnesium salt (MgXCl) is released. numberanalytics.comwikipedia.org The presence of an empty low-lying p-orbital on the metal of the organometallic reagent (in this case, magnesium) is thought to facilitate this transfer. acs.org In some catalytic systems, particularly those involving dienes, it has been proposed that the order of steps may be reversed, with transmetalation from the Grignard reagent to the palladium(0) center to form an anionic palladate complex preceding the reaction with the organic halide. researchgate.netd-nb.info
Reductive Elimination The final step of the catalytic cycle is reductive elimination. fiveable.me The two organic ligands (octyl and R') on the diorganopalladium(II) intermediate couple to form the new carbon-carbon bond of the final product (Octyl-R'). fiveable.meresearchgate.net This process reduces the palladium center from +2 back to its initial +0 oxidation state, thereby regenerating the active catalyst which can then enter another cycle. wikipedia.orgfiveable.me The efficiency of reductive elimination is influenced by the steric and electronic properties of both the coupling partners and the ancillary ligands. researchgate.net For this step to occur, the two organic groups must typically occupy mutually cis positions on the palladium complex. wikipedia.org
Role of Radical Pathways in this compound Reactivity
While the reactivity of Grignard reagents is often described through polar, nucleophilic mechanisms, the involvement of radical pathways has been identified, particularly under specific reaction conditions. operachem.comacs.org The homolytic cleavage of the carbon-magnesium bond in this compound to form an octyl radical and a magnesium-centered radical (•MgCl) is a key step in such pathways. operachem.com
Quantum-chemical calculations indicate that the direct homolytic cleavage of the Mg-C bond in a solvated Grignard reagent requires a substantial amount of energy, suggesting that the spontaneous formation of alkyl radicals in a pure solution of the reagent is unlikely. acs.org However, the radical pathway can be promoted by the electrophilic substrate itself. operachem.com Substrates with low reduction potentials, such as certain aromatic ketones, can facilitate a single-electron transfer (SET) from the Grignard reagent. operachem.comacs.org This transfer generates a radical anion of the substrate and the Grignard radical cation, which can then evolve to form the final products through radical recombination. operachem.com The observation of a magnesium ketyl radical intermediate in the gas phase for Grignard reactions with ketones provides experimental support for these radical mechanisms. acs.org
Theoretical studies on Grignard reagent formation also point to the prevalence of radical pathways, especially on small magnesium clusters, which may be relevant during the synthesis of the reagent from magnesium metal and an alkyl halide. rsc.orgresearchgate.net In the context of transition metal catalysis, open-shell mechanisms involving radical intermediates are less common for palladium but have been computationally proposed, for instance, involving paramagnetic Pd(III) species that could undergo C-C bond-forming reductive elimination. rsc.org Therefore, while this compound predominantly acts as a nucleophile, its potential to react via radical intermediates, especially in the presence of specific substrates or during its formation, is a recognized aspect of its chemical behavior.
Transmetalation Reactions of this compound with Other Metal Precursors
Transmetalation is a fundamental reaction in organometallic chemistry where an organic group is transferred from one metal to another. This compound can serve as an effective octyl-group donor in transmetalation reactions with a variety of other metal precursors. google.com This process is a key method for the synthesis of other organometallic compounds, which may have different reactivity, selectivity, or functional group tolerance compared to the parent Grignard reagent. acs.orgwikipedia.org
For example, the reaction of this compound with zinc halides (e.g., ZnCl₂) would produce dioctylzinc or octylzinc chloride, which are the types of reagents used in Negishi couplings. acs.org Similarly, transmetalation to iron salts can generate organoiron complexes. acs.org A palladium-catalyzed transmetalation between an aryl Grignard reagent and an iron-iodide complex has been shown to be an efficient route to aryliron compounds. acs.org The choice of metal precursor dictates the properties of the resulting organometallic species.
The table below provides examples of transmetalation reactions involving Grignard reagents with various metal precursors.
| Metal Precursor | Resulting Organometallic Species (General) | Synthetic Utility / Purpose | Reference |
|---|---|---|---|
| ZnCl₂ | R₂Zn or RZnCl | Formation of organozinc reagents for Negishi coupling. | acs.orgwikipedia.org |
| [CpFe(CO)₂I] | [CpFe(CO)₂R] | Synthesis of stable organoiron complexes for further synthetic transformations. | acs.org |
| NiCl₂ | [R-Ni-Cl] or related species | Generation of active nickel species for Ni-catalyzed cross-coupling. | scispace.com |
| TiCl₄, ZrCl₄, HfCl₄ | MR₄ or related compounds | Synthesis of early transition metal alkyls. | google.com |
| SiCl₄ or R'₃SiCl | R-SiCl₃ or R-SiR'₃ | Formation of organosilanes. | nih.gov |
Schlenk Equilibrium and its Implications for this compound Reactivity
Solutions of Grignard reagents, including this compound, are not composed of a single, simple species. Instead, they exist as a complex mixture of species governed by the Schlenk equilibrium, named after its discoverer, Wilhelm Schlenk. wikipedia.org This equilibrium describes the disproportionation of two molecules of the alkylmagnesium halide (RMgX) into one molecule of the dialkylmagnesium (R₂Mg) and one molecule of the magnesium halide (MgX₂). wikipedia.orgvulcanchem.com
For this compound, the equilibrium is represented as:
2 Octyl-MgCl ⇌ (Octyl)₂Mg + MgCl₂
The position of this equilibrium is significantly influenced by factors such as the solvent, the nature of the organic group, the halide, and the temperature. wikipedia.org In ethereal solvents like tetrahydrofuran (B95107) (THF), which are commonly used for Grignard reactions, the equilibrium typically favors the alkylmagnesium halide form, RMgX. wikipedia.org However, all three species are present in solution to some extent. caltech.edu Computational studies reveal that the solvent plays a crucial and active role, assisting in the chloride/alkyl exchange via the formation of dinuclear, chloride-bridged magnesium intermediates. acs.org
The existence of the Schlenk equilibrium has profound implications for the reactivity of this compound:
Mechanistic Complexity: The presence of multiple reactive species complicates reaction mechanisms. For instance, in cross-coupling reactions, either OctylMgCl or (Octyl)₂Mg could be the active species undergoing transmetalation to the palladium catalyst. Computational studies of Grignard reaction mechanisms have had to consider these different potential nucleophiles to accurately model the reaction pathways. acs.org
Role of Magnesium Halide: The magnesium chloride (MgCl₂) formed is not merely a spectator. It is a Lewis acid that can coordinate to substrates, especially those with heteroatoms, potentially influencing the stereoselectivity of a reaction. nih.gov It also influences the aggregation state and solubility of the organomagnesium species in solution.
Structural Characterization and Solution Behavior of Octylmagnesium Chloride
Spectroscopic Analysis of Octylmagnesium Chloride (e.g., FTIR, NMR)
Spectroscopic techniques are crucial for understanding the composition and reactive intermediates of Grignard reagent solutions.
Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for real-time monitoring of Grignard reagent formation. acs.orghzdr.de In the synthesis of this compound from octyl chloride and magnesium, in-situ FTIR can track the reaction's progress by monitoring the decrease in the infrared absorbance of the C-Cl bond of the reactant and the appearance of new bands associated with the C-Mg bond of the product. acs.orgnih.govmt.com This method allows for the confirmation of reaction initiation, which is critical for safety and process control, especially on a larger scale. acs.org For instance, studies on the surface modification of titanium dioxide (TiO₂) with this compound utilize IR spectroscopy to confirm changes in surface hydroxyl groups and the successful grafting of the octylmagnesium species. vub.ac.beresearchgate.net
| Carbon Atom | Chemical Shift (δ, ppm) | Shielding Effect (Δδ vs. Alkane) |
|---|---|---|
| Cα | -5.1 ± 1.2 | Shielded |
| Cβ | 7.6 ± 0.2 | Deshielded |
| Cγ | 7.0 ± 0.7 | Deshielded |
Data derived from studies on various alkylmagnesium bromides. researchgate.net The table illustrates the typical electronic effects of the MgBr group on the adjacent carbon atoms in a long alkyl chain.
Proton NMR has also been used to study the dynamic equilibria of allylic Grignard reagents, showing rapid interconversion of isomers even at low temperatures. researchgate.net For alkylmagnesium halides, variable-temperature NMR can distinguish between individual RMgX and R₂Mg species present in solution due to the Schlenk equilibrium. researchgate.net
Investigation of Oligomeric and Polymeric Structures in Organomagnesium Chloride Solutions
In solution, particularly in less-coordinating solvents or at high concentrations, organomagnesium chlorides like this compound tend to form oligomeric and even polymeric structures. researchgate.netwikipedia.orglibretexts.org This aggregation occurs through the formation of halide bridges (Mg-Cl-Mg), where the halogen atom of one Grignard molecule coordinates to the electron-deficient magnesium center of another. libretexts.orgresearchgate.net
The general Schlenk Equilibrium is described as: 2 RMgX ⇌ MgR₂ + MgX₂ wikipedia.org
This is further complicated by aggregation:
Dimers: Species such as (RMgCl)₂ can form, featuring a four-membered ring with bridging chloride atoms. libretexts.orguni-graz.at
Higher Oligomers and Polymers: In hydrocarbon solvents, the aggregation can be extensive, leading to chain-like polymeric structures. researchgate.netjku.at These large aggregates are responsible for the significantly increased viscosity of concentrated Grignard solutions. researchgate.netresearchgate.net For example, butyl octyl magnesium (BOMAG) solutions in hydrocarbons are known to be highly viscous precisely because of the formation of these polymeric chains. jku.atmdpi.com
The extent of aggregation is strongly influenced by the solvent. In strongly coordinating solvents like tetrahydrofuran (B95107) (THF), the solvent molecules compete with the halide for coordination sites on the magnesium atom, favoring monomeric, solvated species like RMgCl(THF)₂. wikipedia.orguni-graz.atrsc.org In contrast, in weakly coordinating solvents like diethyl ether (Et₂O) or non-polar hydrocarbon solvents, the equilibrium shifts towards the formation of bridged oligomers and polymers. libretexts.orguni-graz.at
Impact of Ligands and Additives on this compound Solution Viscosity and Aggregation States
The aggregation state and viscosity of this compound solutions can be manipulated by the addition of external ligands and additives. These additives can break down the oligomeric and polymeric structures, altering the reactivity and physical properties of the solution.
Coordinating Solvents: As mentioned, the choice of solvent is critical. THF is a stronger Lewis base than diethyl ether and is more effective at breaking up aggregates, generally leading to less viscous solutions and favoring monomeric species. uni-graz.atrsc.orgu-tokyo.ac.jp
Salt Additives: Lithium chloride (LiCl) is a well-known additive that can significantly alter Grignard reagent solutions. It reacts to form mixed organomagnesium species, often referred to as "turbo-Grignard reagents," such as R-Mg-Cl·LiCl. These species can exhibit enhanced reactivity and different aggregation behavior. nih.govresearchgate.net
Amine and Amide Additives: Additives like N,N,N′,N′,N′′-pentamethyldiethylenetriamine (PMDETA) and N-methylpyrrolidone (NMP) can influence iron-catalyzed cross-coupling reactions by coordinating to the magnesium counterion. nih.govnih.gov This coordination can disrupt the existing aggregation state of the Grignard reagent. nih.gov
| Additive Class | Example | Primary Effect | Reference |
|---|---|---|---|
| Coordinating Solvents | Tetrahydrofuran (THF) | Breaks down aggregates, favors monomers, reduces viscosity. | uni-graz.atrsc.org |
| Inorganic Salts | Lithium Chloride (LiCl) | Forms mixed aggregates (e.g., R-Mg-Cl·LiCl), enhances reactivity. | nih.govresearchgate.net |
| Amine Ligands | TMEDA, PMDETA | Coordinates to Mg, alters aggregation state for catalysis. | nih.gov |
| Heterocumulenes | Carbodiimides | Reacts with and cleaves polymeric chains, significantly reducing viscosity of solutions like BOMAG. | mdpi.com |
X-ray Diffraction Studies of Related Organomagnesium Chloride Complexes
While obtaining single crystals of this compound itself is challenging, X-ray diffraction studies on related, more easily crystallizable organomagnesium chlorides and bromides provide invaluable information about their fundamental structures in the solid state. nih.govunp.edu.ar These solid-state structures often represent snapshots of the types of species that may exist in solution equilibria.
Monomeric Structures: In the presence of sufficient coordinating solvent molecules, Grignard reagents typically crystallize as monomers. A common example is ethylmagnesium bromide, which crystallizes from THF as EtMgBr(THF)₂, featuring a distorted tetrahedral geometry around the magnesium atom. libretexts.orgwikipedia.org
Dimeric and Polymeric Structures: In cases with less solvation or with specific ligands, bridged structures are observed. X-ray analysis has confirmed dimeric structures where two magnesium centers are bridged by two halide atoms, forming a (MgX)₂ core. libretexts.orgrsc.org Computational studies on methylmagnesium chloride dimers, for example, show the stability of dichloro-bridged complexes like (THF)(CH₃)Mg(μ-Cl)₂Mg(CH₃)(THF). rsc.org More complex polymeric chains with bridging halides are also known. libretexts.org
Coordination Geometry: The magnesium center in these complexes is typically four-coordinate with a tetrahedral geometry, but five-coordinate (trigonal bipyramidal) and even six-coordinate (octahedral) geometries have been observed, depending on the steric bulk and number of coordinating ligands. nih.govunp.edu.aracs.org For example, a dinuclear magnesium complex supported by a naphthyridine ligand showed trigonal bipyramidal geometry at the Mg centers. acs.org
| Compound | Structural Type | Mg Coordination Geometry | Key Features | Reference |
|---|---|---|---|---|
| EtMgBr(THF)₂ | Monomer | Tetrahedral | Mg is coordinated to Et, Br, and two THF molecules. | libretexts.orgwikipedia.org |
| (CH₃)Mg(μ-Cl)₂Mg(CH₃)(THF)₂ | Dimer | Tetrahedral | Two Mg centers bridged by two Cl atoms. | rsc.org |
| CH₃MgCl(Acetone)(THF)₂ | Monomer (Intermediate) | Trigonal Bipyramidal | Five-coordinate Mg center during substrate binding. | nih.govdiva-portal.org |
| dippNDCMg₂Cl₂(THF)₄ | Dinuclear Complex | Octahedral | Two Mg centers held by a complex ligand, each coordinated to Cl and two THF molecules. | acs.org |
Advanced Applications of Octylmagnesium Chloride in Specialized Synthetic Transformations
Utilization in the Functionalization of Inorganic Substrates (e.g., Titanium Dioxide Surfaces)
Octylmagnesium chloride serves as a key reactant for the surface functionalization of inorganic substrates, most notably titanium dioxide (TiO₂). This surface modification is critical for tailoring the properties of TiO₂ for advanced applications in membranes, solar cells, and catalysis. The process involves grafting octyl groups onto the TiO₂ surface, which alters its chemical and physical characteristics.
A detailed investigation into the grafting of this compound onto TiO₂ reveals that the reaction conditions significantly influence the outcome of the functionalization. vub.ac.be The modification degree, however, does not seem to be strongly dependent on reaction time, temperature, or the concentration of the Grignard reagent within certain ranges. vub.ac.be For instance, studies have shown only minor differences in weight loss—indicative of grafted organic material—for reaction times varying from 4 to 72 hours. vub.ac.be
The primary interaction involves the Grignard reagent attacking the titanium atoms of siloxane bridges on the TiO₂ surface, leading to the formation of stable Ti-C bonds. vub.ac.be This process is accompanied by the reduction of the titania support, a phenomenon that is dependent on the reaction temperature and the chain length of the Grignard reagent. vub.ac.be
Research has explored various parameters to optimize this surface modification. The following table summarizes the impact of different synthesis conditions on the functionalization of P25, a common type of TiO₂, with this compound. vub.ac.be
| Parameter Studied | Conditions | Observations |
| Reaction Time | 4, 24, 48, 72 hours (at RT with 2 mmol reagent) | No significant differences in modification degree observed via TGA. A slightly higher weight loss was noted at 72 hours. vub.ac.be |
| Reaction Temperature | -78 °C, Room Temperature (RT), 65 °C | The reduction of the titania support is dependent on the reaction temperature, but the modification degree is not strongly affected. vub.ac.be |
| Reagent Concentration | 2, 3, 4, 6 mmol of this compound | Higher concentrations (4 and 6 mmol) can lead to the formation of magnesium oxyhydroxides on the surface. vub.ac.be |
| Grignard Reagent Chain Length | Propyl vs. Octyl | The reduction of the titania support is dependent on the chain length of the Grignard reactant. vub.ac.be |
This ability to controllably functionalize TiO₂ surfaces with this compound opens avenues for creating materials with enhanced properties for various technological applications. nih.gov
Role as a Precursor in Ziegler-Natta Catalyst Support Materials and Polymerization Systems
This compound is a significant organomagnesium compound used in the preparation of Ziegler-Natta catalysts, which are fundamental to the industrial production of polyolefins like polyethylene (B3416737) and polypropylene. mdpi.comepo.org These catalysts typically consist of a transition metal component (like a titanium compound) on a magnesium chloride (MgCl₂) support. epo.org The properties of the MgCl₂ support are crucial for catalyst activity and the morphology of the resulting polymer.
Organomagnesium compounds, including this compound and related species like butyl octyl magnesium (BOMAG), serve as precursors for generating highly active, water-free MgCl₂ support materials. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net The synthesis of the support can be achieved by reacting the organomagnesium compound with a halogenating agent, such as chlorine or hydrogen chloride. epo.org
The use of specific organomagnesium precursors influences the characteristics of the final catalyst. For example, magnesium alkyls like butyl octyl magnesium are known to form viscous solutions in hydrocarbon solvents due to the formation of oligomeric structures. mdpi.comresearchgate.net Research has focused on using additives to reduce this viscosity, which is a challenge for industrial applications, without compromising the catalyst's performance. mdpi.com Catalysts prepared from these modified magnesium alkyls have shown high activities in ethylene (B1197577) polymerization, comparable to standard catalysts. mdpi.com
The following table details the role of this compound and related compounds in Ziegler-Natta catalyst systems.
| Precursor/Component | Role in Catalyst System | Research Finding |
| This compound | Precursor for MgCl₂ support | Listed as a suitable organomagnesium compound for preparing the solid catalytic component. epo.org |
| Butyl octyl magnesium (BOMAG) | Precursor for MgCl₂ support | Used to generate highly active, water-free MgCl₂ supports. mdpi.comdntb.gov.uaresearchgate.net |
| Organomagnesium Compounds | Precursor for MgCl₂ support | Reacted with a chloride compound to form the MgCl₂ component of the procatalyst. google.com |
The resulting Ziegler-Natta catalyst systems, which incorporate an internal electron donor, are then used with an aluminum alkyl cocatalyst for olefin polymerization. epo.orggoogle.com The selection of the organomagnesium precursor is a key factor in designing high-performance catalyst systems for producing polyolefins with specific properties. epo.org
Application in the Synthesis of Complex Lipid Analogs and Bioactive Molecules
This compound is a valuable reagent in the targeted synthesis of complex lipids and other bioactive molecules. Its role as a nucleophile allows for the precise introduction of an octyl group, which is a common structural motif in various lipids.
A notable application is in the synthesis of alkyl beta-diol lipids. nih.gov In a specific synthetic pathway, a Weinreb amide derivative was treated with this compound. nih.gov This reaction proceeds via nucleophilic addition of the octyl group from the Grignard reagent to the electrophilic carbonyl carbon of the amide, ultimately yielding a ketone intermediate. This ketone is then stereoselectively reduced to produce the desired anti-β-diol lipid analog. nih.gov
The general scheme for this type of transformation can be summarized as follows:
A precursor molecule containing a Weinreb amide is dissolved in a suitable solvent (e.g., dry DMF).
this compound (typically as a solution in THF) is added dropwise at a controlled low temperature (e.g., -50 °C). nih.gov
The reaction mixture is stirred for a period to ensure complete reaction.
The reaction is quenched, and the product is extracted and purified. nih.gov
This methodology demonstrates the utility of this compound in building the carbon skeleton of complex natural product analogs. The ability to introduce an eight-carbon chain in a single step is an efficient strategy in multi-step organic synthesis. The synthesis of such lipid analogs is crucial for studying their biological functions, such as their role in the cell walls of pathogens like Mycobacterium tuberculosis. nih.gov
Participation in the Preparation of Organotin Compounds and Other Organometallic Species
This compound is a key starting material in the synthesis of various organometallic compounds, particularly organotin species. google.com The standard industrial method for producing tetraalkyltin compounds involves the alkylation of tin tetrachloride (SnCl₄) with Grignard reagents. lupinepublishers.com
The reaction of this compound with a tin halide, such as trichloro(phenyl)stannane, is a direct method for creating new tin-carbon bonds. A typical procedure for synthesizing trioctyltin chloride involves the dropwise addition of this compound to a solution of the tin precursor in an anhydrous solvent like heptane (B126788) under an inert atmosphere. google.com The reaction proceeds to replace the chloro substituents on the tin atom with octyl groups. google.comlupinepublishers.com
Reaction Example: Synthesis of Trioctyltin Chloride google.com
| Reactants | Solvent | Conditions | Product |
| Trichloro(phenyl)stannane, this compound | Heptane | Room temperature, then 40 °C, under nitrogen | Trioctyltin chloride |
This method is versatile and can be adapted to produce a variety of tetraorganotin compounds (R₄Sn) by reacting SnCl₄ with four equivalents of the Grignard reagent. wikipedia.org These tetraorganotin compounds can then be converted to organotin halides (R₃SnCl, R₂SnCl₂) through redistribution reactions with SnCl₄. wikipedia.org
Beyond organotin chemistry, this compound is also used to synthesize other organometallic compounds, including those of aluminum, arsenic, bismuth, and titanium. This highlights its broad applicability as a transmetalation reagent, transferring the octyl group from magnesium to other metals.
Theoretical and Computational Studies of Octylmagnesium Chloride
Density Functional Theory (DFT) Investigations of Octylmagnesium Chloride Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying organomagnesium compounds. While specific DFT studies exclusively on this compound are not extensively detailed in the literature, the principles are well-established through research on analogous Grignard reagents, such as methylmagnesium chloride (CH₃MgCl) and butyl octyl magnesium (BOMAG). acs.orgmdpi.com These studies serve as excellent models for understanding the fundamental structural and energetic properties of this compound.
DFT calculations have been instrumental in supporting the hypothesis that magnesium alkyls, like this compound, can form oligomeric chain structures in hydrocarbon solvents. mdpi.comresearchgate.net These aggregations are considered a primary reason for the high viscosity of these solutions, a factor with significant industrial implications. mdpi.comresearchgate.net The calculations provide energetic data on the interactions between individual magnesium alkyl units, revealing the favorability of forming these larger clusters. mdpi.com
For simpler Grignard reagents like CH₃MgCl in tetrahydrofuran (B95107) (THF), DFT combined with ab initio molecular dynamics (AIMD) has been used to characterize the structures of various species present in solution due to the complex Schlenk equilibrium. acs.org These studies reveal that magnesium centers in both monomeric and dimeric forms can coordinate a variable number of solvent molecules, typically two to four, leading to different coordination geometries such as tetrahedral and trigonal-bipyramidal. acs.org The energy differences between these various solvated structures are often small, typically less than 5 kcal/mol, indicating a dynamic and complex solution composition. acs.org
The structural parameters for a model Grignard reagent, monomeric methylmagnesium chloride coordinated by two THF molecules, have been determined computationally. These parameters provide a foundational understanding of the geometry around the magnesium center, which is expected to be similar for this compound.
| Parameter | Description | Computed Value (CH₃MgCl(THF)₂) |
| Coordination Geometry | Geometry around the Mg atom | Tetrahedral |
| Mg Coordination Number | Number of atoms bonded to Mg | 4 (C, Cl, O, O) |
| Solvation | Primary solvent molecules in the first coordination sphere | 2 THF molecules |
This table presents generalized data for a model Grignard reagent, CH₃MgCl(THF)₂, derived from computational studies. acs.org The values serve as a representative model for the local coordination environment of this compound in THF.
Computational Modeling of Reaction Mechanisms Involving this compound
Computational modeling is crucial for mapping the step-by-step mechanisms of reactions involving this compound. This includes its participation in classic Grignard additions and, more prominently in recent literature, in transition metal-catalyzed cross-coupling reactions.
In the context of iron-catalyzed cross-coupling reactions, computational studies have been performed on the reaction between n-octylmagnesium chloride and aryl electrophiles. researchgate.net These models help to elucidate the catalytic cycle, with key questions revolving around the oxidation states of the active iron catalyst (e.g., Fe(I)/Fe(III) vs. Fe(II)/Fe(0) cycles). researchgate.net DFT calculations can map the free-energy surface of the proposed catalytic cycles, identifying the most likely intermediates and transition states. For example, in one study, the combined experimental and computational results supported an Fe(III)/Fe(I) cycle where the oxidative addition step was rate-limiting. researchgate.net
Similarly, the mechanism of Kumada cross-coupling reactions has been investigated computationally. chimia.chchemrxiv.org One study focused on an iron-catalyzed reaction between p-trifluoromethyl phenyl chloride and n-octylmagnesium bromide (a close analogue), considering various elementary steps like reductive elimination from different iron oxidation states (+II and +III). chimia.ch Such studies highlight the complexity of non-noble metal catalysis, where multiple spin-states, coordination states, and oxidation states can play a role, making the mechanistic landscape much larger than for traditional palladium-catalyzed reactions. chimia.ch
The fundamental Grignard reaction itself has been a subject of intense computational study, often using model reagents like CH₃MgCl. acs.org These studies investigate the competing nucleophilic addition and single electron transfer (SET) pathways. Ab initio molecular dynamics simulations have shown that the activation of either mechanism depends intricately on the substrate, its binding to the magnesium center, and the dynamics of the solvent. acs.org It was found that various organomagnesium species coexisting in solution are all competent reagents for the nucleophilic pathway, with dinuclear magnesium complexes being particularly reactive. acs.org These mechanistic insights are directly applicable to the reactions of this compound.
Prediction of Reactivity and Selectivity in this compound-Mediated Processes
A significant goal of computational chemistry is to predict the outcome of reactions, including their rate (reactivity) and the preferential formation of one product over others (selectivity). For processes involving this compound, theoretical methods have been applied to forecast these aspects.
In iron-catalyzed cross-coupling reactions, a computational screening of aryl electrophiles confirmed the experimental trend that strong electron-withdrawing groups on the electrophile are necessary for the reaction with n-octylmagnesium chloride to proceed efficiently at low temperatures. researchgate.net This predictive capability allows for the rational selection of substrates. The correlation between predicted and experimental reactivity provides strong support for the proposed mechanism, in which oxidative addition is the rate-determining step. researchgate.net
Computational studies have also shed light on selectivity in palladium-catalyzed Kumada couplings. In a comparison between Grignard reagents, cyclohexylmagnesium chloride was found to give significantly higher yields than n-octylmagnesium chloride. chemrxiv.org This difference in reactivity was attributed to a lower propensity for β-hydride elimination with the cyclohexyl reagent, an insight that helps in selecting the appropriate nucleophile to maximize product yield and minimize side reactions. chemrxiv.org Furthermore, Hammett plots, which correlate reaction rates with substituent electronic properties, have been constructed based on computational data to quantify and predict reactivity trends in these cross-coupling reactions. chemrxiv.org
| Reaction Type | System Studied | Key Computational Finding | Reference |
| Iron-Catalyzed Cross-Coupling | n-Octylmagnesium chloride + Aryl triflates | Oxidative addition is the rate-limiting step; reactivity correlates with electrophile's electron-withdrawing groups. | researchgate.net |
| Palladium-Catalyzed Kumada Coupling | n-Octylmagnesium chloride vs. Cyclohexylmagnesium chloride | Higher β-hydride elimination with n-octylmagnesium chloride leads to lower yields compared to the cyclohexyl analogue. | chemrxiv.org |
| Palladium-Catalyzed Kumada Coupling | n-Octylmagnesium chloride + Aryl halides | Hammett analysis (ρ = -0.49 for PhBr, -0.96 for PhI) indicates a buildup of positive charge in the transition state. | chemrxiv.org |
Elucidation of Solvent Effects and Solvation Models in Organomagnesium Chloride Systems
The solvent is not merely an inert medium for Grignard reagents but an active participant that profoundly influences their structure, aggregation, and reactivity. Computational studies have been essential in elucidating these solvent effects, employing various models to capture the complex interactions.
Two primary approaches are used: implicit and explicit solvation models. Implicit models, such as the SMD solvation model, treat the solvent as a continuous medium with a defined dielectric constant. acs.org While computationally efficient, they cannot capture specific interactions like hydrogen bonding or direct coordination.
Explicit solvation models, where individual solvent molecules are included in the calculation, provide a much more detailed and accurate picture. The most advanced of these are ab initio molecular dynamics (AIMD) simulations, which have been applied to systems like CH₃MgCl in THF. acs.org These simulations have demonstrated that the solvent is a direct and crucial player in the Schlenk equilibrium mechanism. acs.org For instance, the interchange of methyl and chloride groups between two magnesium centers is directly coupled to a change in the number of coordinating THF molecules. acs.org The simulations show that less stable, asymmetrically solvated intermediates are necessary for ligand exchange to occur, a detail that static calculations would miss. acs.org
These studies have precisely characterized the solvation structures of different species. For example, in THF, MgCl₂ is most stable when coordinated by three THF molecules in a trigonal-bipyramidal arrangement. acs.org Such detailed knowledge of the solvation shell is critical, as it has been shown that the activation of both nucleophilic and radical pathways in Grignard reactions depends on the substrate's binding to the Mg center and the dynamics of these surrounding solvent molecules. acs.org The insights from these sophisticated models for simple Grignards are foundational for understanding the behavior of this compound in solution. acs.orgacs.org
Future Research Directions for Octylmagnesium Chloride
Development of Novel Synthetic Transformations Catalyzed by Octylmagnesium Chloride
While traditionally used as a stoichiometric nucleophile, a significant future direction lies in leveraging this compound in novel catalytic cycles. Research is moving beyond its standard role in Kumada-type cross-coupling reactions to explore new transformations where it acts as a key component in catalyst-driven processes.
One area of development is the expansion of cross-coupling partners. Studies have shown that nickel pincer and aminophenolate complexes can effectively catalyze the coupling of this compound with primary alkyl halides. mdpi.comepfl.ch For instance, nickel aminophenolate catalysts have achieved yields of up to 78% in the coupling of primary alkyl iodides with n-octylmagnesium chloride. mdpi.com Future work will likely target the coupling with more challenging substrates, such as secondary alkyl halides and other functional groups that are typically incompatible with Grignard reagents.
Another innovative application is in the synthesis of complex molecules and materials. This compound has been used in an iron-catalyzed reaction to produce methyl 4-octylbenzoate, a key intermediate in the synthesis of the drug fingolimod (B1672674). google.com Furthermore, it serves as a reactant for the surface functionalization of titanium dioxide (TiO2), modifying the material for use in membranes, solar cells, and catalysts. sigmaaldrich.comvub.ac.be The development of new catalytic systems involving earth-abundant metals like iron, copper, and cobalt for these transformations is a promising avenue for more cost-effective and sustainable chemistry. semanticscholar.orgresearchgate.net
| Catalyst System | Substrate | Product Yield | Reference |
| Nickel Aminophenolate Complex | Primary Alkyl Iodide | 72-78% | mdpi.com |
| Nickel NNN Pincer Complex | (3-iodobutyl)benzene | Good to Excellent | epfl.ch |
| Iron Salt | Methyl 4-chlorobenzoate | High Yield | google.com |
| Cobalt(II) chloride / IMes·HCl | Aryl Bromides | Good to Excellent | semanticscholar.org |
Exploration of Asymmetric Synthesis Using Chiral this compound Derivatives
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is a cornerstone of modern pharmaceutical and fine chemical manufacturing. kashanu.ac.ir A major frontier for this compound is its application in this field. This can be approached by creating chiral derivatives of the Grignard reagent itself or, more commonly, by pairing the standard reagent with a chiral catalyst or ligand.
The design of chiral aminophenolate ligands for nickel catalysts has been proposed as a viable strategy for asymmetric cross-coupling reactions. mdpi.com The principle is based on creating a chiral environment around the metal center, which then influences the stereochemical outcome of the reaction involving this compound. While significant breakthroughs with chiral this compound itself are yet to be fully realized, the foundational principles have been established with other chiral organomagnesium halides. For example, asymmetric reduction of ketones has been achieved using reagents like (+)-(S)-2-methylbutylmagnesium chloride, demonstrating the potential for stereocontrol. ias.ac.in Future research will focus on designing and synthesizing stable and effective chiral ligands that work in concert with this compound to induce high enantioselectivity in carbon-carbon bond-forming reactions.
| Chiral Reagent/System | Substrate Type | Outcome | Reference |
| (+)-(S)-2-Methylbutylmagnesium chloride | Ketones | Asymmetric Reduction | ias.ac.in |
| (+)-tris[(S)-2-methylbutyl]aluminium | Ketones | Asymmetric Reduction | ias.ac.in |
| Proposed Chiral Aminophenolate Ligands | Alkyl Halides | Potential Asymmetric Coupling | mdpi.com |
Innovation in Catalyst Design and Ligand Engineering for Enhanced Reactivity and Selectivity
The efficiency of reactions involving this compound is critically dependent on the catalyst system employed. A key research thrust is the rational design of new catalysts and the engineering of ligands to precisely control reactivity and selectivity. epfl.ch Subtle modifications to a ligand's structure can lead to dramatic differences in catalytic performance.
For instance, in the context of nickel-catalyzed Kumada coupling, studies on NNN pincer complexes revealed that altering the substituents on the side-arm nitrogen donors significantly impacted the catalytic activity. epfl.ch Similarly, the development of sterically less-encumbered aminophenolate ligands for nickel has been pursued to improve accessibility for secondary alkyl halide substrates and to allow for electronic tuning of the catalyst. mdpi.com Beyond nickel, research into mononuclear palladium(I) complexes has shown promise in outperforming traditional catalysts in certain cross-coupling reactions with this compound. chemrxiv.org Future innovations will likely involve computational modeling to predict catalyst performance and the exploration of a wider range of transition metals and ligand architectures to create more robust, active, and selective catalysts for transformations involving this compound. mdpi.comepfl.ch
Advanced In Situ Spectroscopic and Spectrometric Characterization of Reaction Intermediates
A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and developing new ones. A significant area of future research involves the use of advanced in situ analytical techniques to observe and characterize the transient intermediates formed during reactions with this compound. These methods allow researchers to monitor the reaction as it happens, providing direct evidence for proposed mechanistic pathways.
For example, in situ infrared (IR) spectroscopy has been used to study the surface species formed when this compound reacts with TiO2, providing insights into the functionalization process. vub.ac.be Kinetic studies, such as those performed on the iron-catalyzed cross-coupling of this compound with phenyl triflate, help to elucidate the roles of each component and the nature of the active catalyst. researchgate.net Furthermore, techniques like Hammett plots have been applied to palladium-catalyzed Kumada reactions to probe the electronic effects in the transition state. chemrxiv.org The application of coupled techniques, such as in-situ X-ray diffraction (XRD) combined with mass spectrometry (MS), which has been used to study the decomposition of related organomagnesium compounds, represents a powerful future direction for elucidating the complex solution behavior and reaction pathways of this compound. osti.gov
| Technique | System Studied | Insights Gained | Reference |
| In Situ Infrared (IR) Spectroscopy | This compound on TiO2 | Characterization of surface species | vub.ac.be |
| Kinetic Analysis | Iron-catalyzed coupling with phenyl triflate | Mechanistic insights into the active catalyst | researchgate.net |
| Hammett Plots | Palladium-catalyzed Kumada coupling | Understanding of electronic effects in the transition state | chemrxiv.org |
| In Situ XRD-MS | Decomposition of di-butyl magnesium | Real-time observation of reaction pathways and products | osti.gov |
Sustainable and Green Chemistry Approaches in Organomagnesium Chloride Synthesis and Application
In line with the global push for environmental responsibility, future research on this compound will increasingly focus on the principles of green chemistry. dergipark.org.trmdpi.com This involves designing processes that minimize waste, reduce the use of hazardous substances, improve energy efficiency, and utilize renewable resources. zenodo.orgpnas.org
One key aspect is the development of more sustainable synthesis routes for Grignard reagents themselves. This includes exploring alternative, less hazardous solvents and improving reaction conditions to maximize atom economy. In application, a major goal is to shift from stoichiometric reactions to catalytic ones, which inherently generate less waste. bio-conferences.orgoup.com The development of highly efficient and recyclable catalysts, particularly those based on earth-abundant metals like iron, is central to this effort. semanticscholar.org An example of a step towards greener application is seen in the synthesis of a fingolimod intermediate, where optimization efforts successfully reduced the quantity of solvent required for the this compound reaction. google.com Future work will aim to integrate green chemistry principles throughout the entire lifecycle of this compound, from its preparation to its use in catalytic transformations, contributing to a more sustainable chemical industry.
Q & A
Basic: What are the critical steps for synthesizing and characterizing octylmagnesium chloride in laboratory settings?
Answer:
- Synthesis : Prepare under inert atmosphere (argon/nitrogen) using magnesium turnings and 1-chlorooctane in anhydrous tetrahydrofuran (THF). Monitor reaction initiation via exothermic heat and color change (cloudy to grayish). Maintain stoichiometric ratios (1:1 Mg:alkyl halide) for optimal yield .
- Characterization : Confirm formation via 1H NMR (absence of alkyl halide peaks, appearance of Grignard β-H signals at δ 0.5–1.5 ppm) and titration (quenching with deuterated water and measuring methane evolution). Purity is assessed by GC-MS to detect residual THF or unreacted starting materials .
Basic: How should researchers handle air- and moisture-sensitive behavior of this compound during experiments?
Answer:
- Storage : Use resealable, flame-dried glassware under inert gas. Commercial solutions (e.g., 1.4 M in THF) should be stored at –20°C with molecular sieves .
- Transfer Techniques : Employ cannula filtration or syringe transfer under positive inert gas pressure. Pre-cool tools to minimize THF evaporation .
Basic: What analytical methods are recommended to assess the stability of this compound in different solvents?
Answer:
- Kinetic Studies : Monitor decomposition rates via in situ FTIR (disappearance of Mg-C stretching bands at ~500 cm⁻¹) in solvents like THF, diethyl ether, or methyl-THF.
- Quantitative Analysis : Use Karl Fischer titration to correlate solvent moisture content (<50 ppm) with reagent stability .
Advanced: How can researchers resolve contradictions in reported reaction yields when using this compound in cross-coupling reactions?
Answer:
- Experimental Design : Standardize substrate ratios, solvent purity, and catalyst loading (e.g., Ni/Fe-based systems). Conduct control experiments to isolate variables (e.g., ligand effects, temperature gradients).
- Data Reconciliation : Apply multivariate regression analysis to identify statistically significant factors. Cross-validate with reproducibility trials across multiple labs .
Advanced: What mechanistic insights can be gained from studying the solvent effects on this compound’s reactivity?
Answer:
- Solvent Polarity Studies : Compare reaction rates in ethereal solvents (THF vs. 2-MeTHF) using Eyring plots to determine activation parameters (ΔH‡, ΔS‡).
- Computational Modeling : Employ DFT calculations to analyze solvent-coordinated Mg centers and their impact on nucleophilicity. Validate with NMR kinetic profiling .
Advanced: How can decomposition pathways of this compound be systematically investigated to improve synthetic efficiency?
Answer:
- Pathway Elucidation : Use GC-MS and HPLC to identify byproducts (e.g., octane, magnesium oxides). Track β-hydride elimination or protonolysis using deuterated quenching agents.
- Stabilization Strategies : Introduce additives (e.g., 1,2-diaminoethane) to chelate Mg²⁺ and suppress side reactions. Document protocols for reproducibility .
Basic: What safety protocols are essential when scaling up this compound reactions?
Answer:
- Risk Mitigation : Use flame-resistant labware, explosion-proof stirrers, and remote quenching systems (e.g., dry ice/acetone baths for excess reagent).
- Emergency Protocols : Pre-quench small batches to assess exothermicity. Document MSDS -aligned handling procedures for institutional review .
Advanced: What strategies optimize enantioselective reactions involving this compound in asymmetric synthesis?
Answer:
- Chiral Ligand Screening : Test phosphine or bisoxazoline ligands with Cu/Zn catalysts. Monitor enantiomeric excess (ee) via chiral HPLC or NMR chiral shift reagents .
- Kinetic Resolution : Study rate differences between enantiomers using stopped-flow UV-Vis spectroscopy .
Advanced: How do impurities in magnesium metal (e.g., oxide layers) affect the quality of in-situ-prepared this compound?
Answer:
- Metal Pretreatment : Acid-wash magnesium with dilute HCl, followed by THF rinsing. Compare reactivity with commercial Mg sources via SEM-EDS to correlate surface oxide levels with initiation delays.
- Quality Control : Implement ICP-OES to detect trace metals (e.g., Fe, Al) that catalyze side reactions .
Advanced: What interdisciplinary approaches integrate this compound into polymer or materials science applications?
Answer:
- Polymer Functionalization : Use this compound to graft alkyl chains onto polyolefins. Characterize via GPC (molecular weight shifts) and DSC (thermal stability analysis).
- Nanomaterial Synthesis : Employ as a reducing agent for MgO nanoparticle synthesis. Validate crystallinity via XRD and surface morphology via TEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
